molecular formula C13H15BrO B1293273 3-Bromophenyl cyclohexyl ketone CAS No. 898769-06-7

3-Bromophenyl cyclohexyl ketone

Cat. No. B1293273
CAS RN: 898769-06-7
M. Wt: 267.16 g/mol
InChI Key: GRGMCJWVYXIIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Bromophenyl cyclohexyl ketone" is not directly studied in the provided papers, but related bromophenyl ketones and cyclohexyl ketones are discussed. These compounds are of interest due to their potential applications in organic synthesis and medicinal chemistry. Bromophenyl ketones, for instance, are known to undergo photoinduced radical cleavage, which can be useful in synthetic pathways . Cyclohexyl ketones are versatile intermediates that can be transformed into various cyclic structures, such as tetrahydrofuran-3-ones .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of Lewis bases to activate catalysts for asymmetric ketone cyanosilylation , gold-catalyzed cycloisomerization , and reactions with α-bromo ketones to produce cyclic structures . For instance, α-bromo ketones can react with aromatic aldehydes in the presence of K2CO3 to yield substituted tetrahydrofuran-3-ones . Additionally, the bromination of cyclohexene derivatives has been explored, leading to various brominated products .

Molecular Structure Analysis

The molecular structure of bromophenyl ketones and related compounds can influence their reactivity. For example, the regiochemistry of gold-catalyzed cycloisomerization of bromoallenyl ketones is ligand-dependent, which is crucial for understanding the outcome of such reactions . The molecular structure of these compounds can be probed using techniques such as NMR, MS, and ReactIR analyses, as well as DFT calculations .

Chemical Reactions Analysis

Bromophenyl ketones participate in photoinduced radical cleavage, where the bromine atoms are cleaved to form acylphenyl radicals . These radicals can be trapped by solvents or thiols, leading to dehalogenated ketones. The quantum yields of these reactions are influenced by solvent viscosity, indicating a competition between radical pair recoupling and diffusion . Additionally, α-bromo ketones can undergo enamine-type alkylation and aza-Wittig reactions to yield various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ketones and related compounds are influenced by their molecular structures. For instance, the solvent viscosity affects the quantum yields of photoinduced radical cleavage reactions . The presence of electron-withdrawing or electron-donating groups can also affect the reactivity of these compounds, as seen in the bromination and epoxydation of cyclohexene derivatives .

Scientific Research Applications

Liquid Crystalline Derivatives

3-Bromophenyl cyclohexyl ketone serves as a precursor in synthesizing liquid crystalline cyclohexene and cyclohexane derivatives. These derivatives are obtained through the chemical transformation of 3,6-disubstituted cyclohex-2-enones, which are synthesized from the condensation of 2-bromoethyl ketones with specific esters. Such liquid crystalline materials have potential applications in display technologies and other areas requiring controlled alignment of molecules (Bezborodov, Lapanik, & Sasnouski, 2002).

Photochemical Reactions

Cyclohexyl phenyl ketone, closely related to this compound, undergoes photochemical reactions that lead to various photoproducts. Research in this area explores how chiral liquid crystals can influence the stereochemistry of such reactions, potentially leading to new methodologies in photochemistry and the synthesis of enantioselective compounds (Yang et al., 2013).

Fluorescent Derivatives

The reaction of ortho-bromophenyl sec-alkyl/sec-alkenyl ketones with sodium azide, in the presence of copper salts, produces pseudo-indoxyl derivatives via sequential SNAr and Smalley cyclization. Some of these derivatives exhibit intriguing fluorescent properties, which could be useful in materials science and sensor development (Goriya & Ramana, 2013).

Hydrogenation Reactions

This compound could theoretically participate in hydrogenation reactions similar to other α,β-unsaturated ketones. These reactions, catalyzed by aluminum halides, convert unsaturated ketones to saturated ones, which are valuable in various synthetic applications (Koltunov, Repinskaya, & Borodkin, 2001).

Photopolymerization and 3D Printing

Ketone derivatives, including those related to this compound, have been explored as photoinitiators for radical and cationic photopolymerizations. This application is particularly relevant for 3D printing technologies, where such compounds could initiate polymerization under visible light, enabling new materials and methods in additive manufacturing (Xu et al., 2020).

properties

IUPAC Name

(3-bromophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGMCJWVYXIIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642593
Record name (3-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898769-06-7
Record name (3-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.